molecular formula C27H28N2O4S B10908775 2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10908775
M. Wt: 476.6 g/mol
InChI Key: FCSPSGYOCRBCGT-UHFFFAOYSA-N
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Description

2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothieno-pyrimidinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the benzothieno-pyrimidinone core and the subsequent attachment of the 3,4-diethoxybenzyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the benzothieno-pyrimidinone core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 3,4-diethoxybenzyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno-pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of 2-{3-[(3,4-diethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific structural features, such as the presence of the 3,4-diethoxybenzyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

benzothieno[2,3-d]pyrimidin-4(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[3-[(3,4-diethoxyphenyl)methoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H28N2O4S/c1-3-31-21-13-12-17(14-22(21)32-4-2)16-33-19-9-7-8-18(15-19)25-28-26(30)24-20-10-5-6-11-23(20)34-27(24)29-25/h7-9,12-15H,3-6,10-11,16H2,1-2H3,(H,28,29,30)

InChI Key

FCSPSGYOCRBCGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)COC2=CC=CC(=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OCC

Origin of Product

United States

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